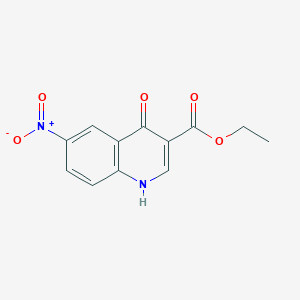

Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate

Description

The exact mass of the compound Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403049. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 6-nitro-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O5/c1-2-19-12(16)9-6-13-10-4-3-7(14(17)18)5-8(10)11(9)15/h3-6H,2H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBJCDCSZGDONQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40323109 | |

| Record name | Ethyl 4-hydroxy-6-nitro-3-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40323109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103514-53-0 | |

| Record name | Ethyl 4-hydroxy-6-nitro-3-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40323109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Characteristics of Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate is limited in publicly accessible literature. This guide provides a comprehensive overview based on established knowledge of quinoline chemistry, data from structurally similar compounds, and plausible experimental protocols. The synthesis and characterization data presented are based on well-established chemical principles and should be considered predictive.

Introduction

Quinoline derivatives are a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial and anticancer properties. The strategic placement of functional groups on the quinoline ring is a key strategy in drug discovery to modulate the molecule's physicochemical properties and biological activity. This technical guide focuses on Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate, a derivative with potential pharmacological significance owing to the presence of the nitro group, which is a known pharmacophore in various bioactive compounds.

This document provides a detailed account of the anticipated physicochemical characteristics, a plausible synthetic route with a detailed experimental protocol, and a discussion of potential biological activities based on the known properties of related nitroquinoline compounds.

Physicochemical Characteristics

Table 1: Predicted Physicochemical Properties of Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate

| Property | Predicted Value/Characteristic | Notes |

| Molecular Formula | C₁₂H₁₀N₂O₅ | - |

| Molecular Weight | 262.22 g/mol | - |

| Appearance | Expected to be a solid, likely a yellow or off-white powder. | Based on related nitro-aromatic compounds. |

| Melting Point | >250 °C (decomposes) | High melting point is expected due to the planar aromatic structure and potential for intermolecular hydrogen bonding. |

| Solubility | Sparingly soluble in water. Soluble in organic solvents like DMSO, DMF, and hot ethanol. | The ester and nitro groups increase polarity, but the quinoline core is hydrophobic. |

| pKa | The 4-hydroxyl group is acidic, with an estimated pKa in the range of 5-7. | The electron-withdrawing nitro group would increase the acidity of the hydroxyl group. |

| LogP | Estimated to be in the range of 1.5 - 2.5. | This value suggests moderate lipophilicity, which is often favorable for cell permeability. |

| UV-Vis λmax | Expected to have strong absorbance in the UV region (250-400 nm). | Due to the extended π-system of the nitroquinoline core. |

Synthesis and Experimental Protocols

The most plausible and widely used method for the synthesis of 4-hydroxyquinoline-3-carboxylates is the Gould-Jacobs reaction.[1] This reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEMM), followed by a thermal cyclization.

Proposed Synthetic Route: Gould-Jacobs Reaction

The synthesis of Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate would start from 4-nitroaniline and diethyl ethoxymethylenemalonate. The reaction proceeds in two main steps:

-

Condensation: 4-nitroaniline reacts with diethyl ethoxymethylenemalonate to form an intermediate, ethyl 2-((4-nitrophenylamino)methylene)malonate.

-

Cyclization: The intermediate undergoes thermal cyclization at high temperatures to yield the final product, Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate.

Caption: Proposed Gould-Jacobs synthesis of Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate.

Detailed Experimental Protocol

Materials:

-

4-Nitroaniline

-

Diethyl ethoxymethylenemalonate (DEEMM)

-

Diphenyl ether (or another high-boiling point solvent)

-

Ethanol

-

Hexanes

-

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

-

Heating mantle with a temperature controller

-

Magnetic stirrer

Procedure:

-

Condensation Step:

-

In a round-bottom flask, dissolve 4-nitroaniline (1 equivalent) in a minimal amount of ethanol.

-

Add diethyl ethoxymethylenemalonate (1.1 equivalents) to the solution.

-

Heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature. The intermediate product may precipitate. If so, collect the solid by filtration and wash with cold ethanol. If not, remove the ethanol under reduced pressure to obtain the crude intermediate.

-

-

Cyclization Step:

-

In a separate three-necked flask equipped with a thermometer and a reflux condenser, heat diphenyl ether to 250 °C.

-

Slowly add the dried intermediate from the previous step to the hot diphenyl ether with vigorous stirring.

-

Maintain the temperature at 250-260 °C for 15-30 minutes. The cyclization reaction is usually rapid at this temperature.

-

Monitor the reaction by TLC until the intermediate is consumed.

-

Allow the reaction mixture to cool to room temperature. The product should precipitate from the diphenyl ether.

-

Add hexanes to the cooled mixture to further precipitate the product and to help in washing away the diphenyl ether.

-

Collect the solid product by filtration and wash thoroughly with hexanes to remove any residual diphenyl ether.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of DMF and water.

-

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

Table 2: Expected Spectroscopic Data for Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet), aromatic protons on the quinoline ring, and a broad singlet for the hydroxyl proton (which may be exchangeable with D₂O). The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro group. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester and the quinolone ring, carbons of the ethyl group, and the aromatic carbons of the quinoline core. |

| FT-IR | Characteristic absorption bands for the O-H stretch (broad, ~3400 cm⁻¹), C=O stretch of the ester (~1720 cm⁻¹), C=O stretch of the quinolone (~1650 cm⁻¹), N-O stretches of the nitro group (~1520 and 1340 cm⁻¹), and C-H stretches of the aromatic ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₁₂H₁₀N₂O₅). |

Potential Biological Activity and Mechanism of Action

While there is no specific biological data for Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate, the presence of the nitroquinoline scaffold suggests potential antimicrobial and anticancer activities. Nitroaromatic compounds are known to exert their biological effects through various mechanisms, often involving the reduction of the nitro group.[2][3]

Predicted Biological Activities

-

Antimicrobial Activity: Many nitroquinolines exhibit broad-spectrum activity against bacteria and parasites.[4][5] The mechanism often involves the enzymatic reduction of the nitro group within the microbial cell to form reactive nitroso and hydroxylamine intermediates or a nitro radical anion. These reactive species can induce oxidative stress, damage DNA, and inhibit essential enzymes, leading to cell death.

-

Anticancer Activity: Several nitroquinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines.[4][6] The proposed mechanisms include the induction of oxidative stress, inhibition of topoisomerases, and interference with cellular signaling pathways.

Proposed Mechanism of Action: Induction of Oxidative Stress

A plausible mechanism of action for the biological activity of Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate is the generation of reactive oxygen species (ROS) upon intracellular reduction of the nitro group.

Caption: A potential mechanism of action involving the induction of oxidative stress.

Experimental Workflow for Biological Evaluation

For researchers interested in investigating the biological potential of this compound, a structured experimental workflow is essential.

Caption: A general workflow for the biological evaluation of a novel compound.

Conclusion

Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate is a molecule of significant interest for medicinal chemistry and drug discovery. While direct experimental data is sparse, this technical guide has provided a comprehensive overview of its predicted physicochemical properties, a detailed and plausible synthetic protocol based on the Gould-Jacobs reaction, and a scientifically grounded discussion of its potential biological activities and mechanisms of action. The information and workflows presented herein are intended to serve as a valuable resource for researchers embarking on the synthesis, characterization, and biological evaluation of this and related nitroquinoline derivatives. Further experimental investigation is warranted to fully elucidate the properties and therapeutic potential of this compound.

References

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. hrcak.srce.hr [hrcak.srce.hr]

- 6. Biologically active perspective synthesis of heteroannulated 8-nitroquinolines with green chemistry approach - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate, a quinoline derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of public data on this specific compound, this guide also draws upon information from closely related analogues to provide a broader context for its potential properties and applications.

Chemical Identity and Nomenclature

A primary challenge in identifying Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate is the potential for tautomerism and the resulting ambiguity in its IUPAC name. The 4-hydroxyquinoline core can exist in equilibrium with its 4-oxo-1,4-dihydroquinoline tautomer. While the common name is widely used, the preferred IUPAC name, based on conventions for similar structures, is likely ethyl 6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate .

It is crucial to distinguish this compound from a similarly named but structurally different molecule, ethyl 4-hydroxy-6-nitrocinnolin-3-yl carboxylate, which is a cinnoline derivative and has a distinct PubChem entry.[1]

Synonyms:

Due to the limited specific literature on this compound, a comprehensive list of synonyms is not available. The most commonly used identifiers are the common name and the likely IUPAC name. Researchers should be precise in their structural representation (e.g., using a SMILES string) to avoid ambiguity.

Structural Information:

| Identifier | Value |

| Common Name | Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate |

| Likely IUPAC Name | Ethyl 6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate |

| Molecular Formula | C₁₂H₁₀N₂O₅ |

| SMILES | O=C1C(C=C2--INVALID-LINK--=O)=C(C=C2)NC=C1C(OCC)=O |

Physicochemical Properties

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate is not available in the reviewed literature. However, a general method for the synthesis of 4-hydroxyquinolines is the Conrad-Limpach reaction.[3] This reaction typically involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization.

For the synthesis of the target compound, this would likely involve the reaction of 4-nitroaniline with diethyl (ethoxymethylene)malonate, followed by ring closure at high temperature.

General Synthetic Workflow (Hypothetical):

Figure 1. A hypothetical workflow for the synthesis of Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate.

Potential Applications in Drug Development

While direct biological activity data for Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate is scarce, the broader class of quinoline derivatives is of significant interest in drug discovery.

-

Antimicrobial Agents: Quinolone and fluoroquinolone antibiotics, which share the core quinoline structure, are widely used to treat bacterial infections.[3]

-

Anticancer Agents: Various quinoline derivatives have been investigated for their anticancer properties. For instance, certain 6-nitro-4-substituted quinazoline (a related heterocyclic system) derivatives have been studied as inhibitors of the epidermal growth factor receptor (EGFR).[4] The mechanism often involves the inhibition of key enzymes or signaling pathways involved in cancer cell proliferation and survival.

-

Other Therapeutic Areas: Derivatives of 4-hydroxyquinolines have been explored for a range of biological activities, including as neuroprotective agents and matrix metalloproteinase inhibitors.[3]

The presence of the nitro group at the 6-position can significantly influence the electronic properties and biological activity of the quinoline scaffold, making it a candidate for further investigation in these therapeutic areas.

Signaling Pathways and Mechanisms of Action

There is no specific information in the public domain detailing the signaling pathways modulated by Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate. Research on related nitro-substituted quinoline and quinazoline derivatives suggests potential mechanisms of action that could be relevant.

For example, if this compound were to exhibit anticancer activity via EGFR inhibition, the logical workflow would be as follows:

Figure 2. A potential mechanism of action via EGFR inhibition.

It is important to note that this is a hypothetical pathway based on the activity of related compounds and would require experimental validation for Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate.

Conclusion

Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate represents a chemical entity with potential for further exploration in drug discovery, given the established biological activities of the quinoline scaffold. However, there is a notable lack of publicly available data regarding its specific physicochemical properties, detailed synthetic protocols, and biological activity. This guide serves to consolidate the available information and provide a framework for future research into this compound. Researchers are encouraged to perform thorough characterization and biological evaluation to unlock the potential of this and related molecules.

References

- 1. Ethyl 4-hydroxy-6-nitrocinnolin-3-yl carboxylate | C11H9N3O5 | CID 20358064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]

- 3. mdpi.com [mdpi.com]

- 4. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Spectroscopic Signature of Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate: A Technical Guide

For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of the spectral characteristics of novel compounds is paramount. This technical guide provides an in-depth analysis of the spectroscopic data for Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate, a quinoline derivative of significant interest in medicinal chemistry.

This document outlines the key spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate. It also details the experimental protocols for the synthesis and spectral analyses, offering a complete reference for laboratory work.

Synthesis of Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate

The synthesis of Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate is typically achieved through a two-step process. The foundational quinoline scaffold is first constructed via a Conrad-Limpach reaction, followed by a regioselective nitration to introduce the nitro group at the C6 position.

Step 1: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate via Conrad-Limpach Reaction

The initial step involves the condensation of an appropriately substituted aniline with a β-ketoester, such as diethyl malonate, followed by a thermal cyclization.

Experimental Protocol:

A mixture of 3-amino-benzoic acid and diethyl malonate is heated in the presence of a high-boiling point solvent, such as diphenyl ether, at elevated temperatures (typically 250-260 °C). The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the crude product is precipitated, filtered, and purified by recrystallization to yield Ethyl 4-hydroxyquinoline-3-carboxylate.

Step 2: Nitration of Ethyl 4-hydroxyquinoline-3-carboxylate

The second step introduces the nitro group onto the quinoline ring. The directing effects of the existing substituents guide the nitration predominantly to the 6-position.

Experimental Protocol:

Ethyl 4-hydroxyquinoline-3-carboxylate is dissolved in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C). A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is then added dropwise while maintaining the low temperature. After the addition is complete, the reaction mixture is stirred for a specified period, allowing for the electrophilic aromatic substitution to occur. The reaction is then quenched by pouring it onto ice, leading to the precipitation of the crude Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate. The product is then filtered, washed, and purified by recrystallization.

Spectral Data Analysis

The structural confirmation and purity of the synthesized Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate are ascertained through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the methylene and methyl protons of the ethyl ester group, and the hydroxyl proton. The chemical shifts and coupling constants of the aromatic protons are particularly informative for confirming the substitution pattern.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display signals for all the unique carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons of the quinoline ring, and the carbons of the ethyl group. The chemical shifts of the aromatic carbons are sensitive to the presence of the electron-withdrawing nitro group.

Table 1: Predicted NMR Data for Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic CH | 7.5 - 9.0 | m | 3H | Quinoline ring protons |

| -OCH₂CH₃ | 4.2 - 4.5 | q | 2H | Methylene protons |

| -OCH₂CH₃ | 1.2 - 1.5 | t | 3H | Methyl protons |

| -OH | 10.0 - 12.0 | s (broad) | 1H | Hydroxyl proton |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | ||

| C=O | 165 - 175 | Ester carbonyl carbon | ||

| Aromatic C | 110 - 160 | Quinoline ring carbons | ||

| -OCH₂CH₃ | 60 - 70 | Methylene carbon | ||

| -OCH₂CH₃ | 10 - 20 | Methyl carbon |

Note: The predicted chemical shifts are estimates and may vary based on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

The IR spectrum of the solid sample is typically recorded using the KBr pellet method. A small amount of the finely ground compound is mixed with dry potassium bromide and pressed into a thin, transparent pellet. The pellet is then placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.

Table 2: Key IR Absorption Bands for Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H stretch (hydroxyl) | 3200 - 3600 (broad) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=O stretch (ester) | 1700 - 1730 |

| C=C and C=N stretch (aromatic ring) | 1500 - 1650 |

| N-O stretch (nitro group) | 1500 - 1550 (asymmetric) and 1300 - 1350 (symmetric) |

| C-O stretch (ester) | 1000 - 1300 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Experimental Protocol:

The mass spectrum is typically obtained using an electrospray ionization (ESI) source coupled to a mass analyzer. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the ion source.

Expected Fragmentation:

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺). Fragmentation may occur through the loss of the ethoxy group from the ester, the loss of the entire ester group, and the loss of the nitro group.

Table 3: Expected Mass Spectrometry Data for Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate

| Ion | m/z (calculated) | Identity |

| [C₁₂H₁₀N₂O₅]⁺ | 262.06 | Molecular Ion (M⁺) |

| [C₁₂H₁₁N₂O₅]⁺ | 263.06 | Protonated Molecular Ion ([M+H]⁺) |

| [C₁₀H₆N₂O₄]⁺ | 218.03 | [M - C₂H₄O]⁺ |

| [C₁₀H₇N₂O₃]⁺ | 203.04 | [M - CO₂Et]⁺ |

| [C₁₂H₁₀NO₃]⁺ | 216.06 | [M - NO₂]⁺ |

Logical Workflow for Spectral Data Acquisition

The following diagram illustrates the logical workflow for the synthesis and spectral characterization of Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate.

Caption: Workflow for Synthesis and Spectral Analysis.

This guide provides a foundational understanding of the spectral properties of Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate, essential for its application in research and development. The provided protocols and data serve as a valuable resource for scientists working with this and related quinoline derivatives.

An In-depth Technical Guide on Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate: Synthesis, Characterization, and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate, a quinoline derivative of interest in medicinal chemistry. Due to the current absence of publicly available experimental crystal structure data, this document outlines a robust, hypothetical workflow for its synthesis, crystallization, and structural determination by single-crystal X-ray diffraction. Detailed experimental protocols are provided to facilitate further research. Additionally, the potential biological activities of this compound are discussed in the context of related nitroquinoline analogs, suggesting avenues for future investigation.

Introduction

Quinolone and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a nitro group at the C6 position and a carboxylate group at the C3 position of the quinoline scaffold can significantly modulate the molecule's physicochemical properties and biological activity. This guide focuses on Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate, a compound with potential therapeutic applications that warrants further structural and biological investigation.

It is important to note that as of the date of this publication, a definitive experimental crystal structure for Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate has not been reported in publicly accessible crystallographic databases. Therefore, this guide presents a proposed methodology for its synthesis and structural elucidation to encourage and support future research in this area.

Physicochemical Properties

While detailed crystallographic data is unavailable, some fundamental physicochemical properties have been reported by chemical suppliers.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀N₂O₅ | PubChem |

| Molecular Weight | 262.22 g/mol | PubChem |

| Appearance | Solid (form may vary) | Sigma-Aldrich |

| SMILES | CCOC(=O)C1=CNC2=CC(=CC=C2C1=O)--INVALID-LINK--[O-] | Sigma-Aldrich |

Proposed Synthesis: The Gould-Jacobs Reaction

A well-established and effective method for the synthesis of 4-hydroxyquinoline derivatives is the Gould-Jacobs reaction.[1] This approach involves the condensation of an aniline with a malonic ester derivative, followed by a thermal cyclization. For the synthesis of Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate, 4-nitroaniline and diethyl ethoxymethylenemalonate would serve as the starting materials.

Synthesis Workflow

The proposed synthesis follows a two-step process, beginning with the formation of a key intermediate, followed by a high-temperature cyclization.

Caption: Figure 1: Proposed Gould-Jacobs Synthesis Workflow

Detailed Experimental Protocol for Synthesis

Materials:

-

4-nitroaniline

-

Diethyl ethoxymethylenemalonate

-

Ethanol

-

Dowtherm A (or another high-boiling point solvent)

-

Hexane

-

Standard laboratory glassware and heating apparatus

Procedure:

-

Step 1: Synthesis of Diethyl 2-((4-nitroanilino)methylene)malonate.

-

In a round-bottom flask, dissolve 1 equivalent of 4-nitroaniline in ethanol.

-

Add 1.1 equivalents of diethyl ethoxymethylenemalonate to the solution.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow the intermediate product to crystallize.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

-

Step 2: Thermal Cyclization to Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate.

-

In a suitable high-temperature reaction vessel, add the dried intermediate, Diethyl 2-((4-nitroanilino)methylene)malonate.

-

Add a high-boiling point solvent, such as Dowtherm A.

-

Heat the mixture to approximately 250 °C for 30-60 minutes. The cyclization reaction is typically accompanied by the evolution of ethanol.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Add hexane to precipitate the crude product.

-

Collect the solid by filtration, wash with hexane, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF).

-

Hypothetical Experimental Protocol for Crystal Structure Determination

As no experimental crystal structure is available, the following section details a proposed workflow for obtaining single crystals and performing X-ray diffraction analysis.

Crystal Growth and Structure Determination Workflow

Caption: Figure 2: Workflow for Crystal Structure Determination

Detailed Methodologies

4.2.1. Crystallization

-

Solvent Screening: A range of solvents with varying polarities should be screened for their ability to dissolve the purified compound at elevated temperatures and allow for slow precipitation upon cooling. Suitable solvents may include ethanol, methanol, acetonitrile, dimethylformamide (DMF), and mixtures thereof.

-

Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent at room temperature. Loosely cover the container and allow the solvent to evaporate slowly over several days to weeks.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.

-

Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then further cool in a refrigerator or freezer to induce crystallization.

4.2.2. Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal of appropriate size and quality will be selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal will be placed on a single-crystal X-ray diffractometer. Data will be collected at a controlled temperature (typically 100 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). A series of diffraction images will be collected as the crystal is rotated.

-

Data Processing: The collected diffraction images will be processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.

-

Structure Solution and Refinement: The crystal structure will be solved using direct methods or Patterson methods. The initial structural model will be refined against the experimental data to obtain accurate atomic coordinates, bond lengths, bond angles, and thermal parameters.

Potential Biological Significance

While the biological activity of Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate has not been extensively reported, the quinoline scaffold is a known pharmacophore. The presence of the nitro group suggests potential for antimicrobial and anticancer activities.

-

Antimicrobial Activity: Nitroaromatic compounds are known to exhibit antimicrobial properties, often through mechanisms involving the reduction of the nitro group to reactive nitrogen species that can damage cellular components. Several nitroquinoline derivatives have demonstrated activity against bacteria and parasites.[2]

-

Anticancer Activity: The 4-quinolone core is a key feature of many anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of topoisomerase enzymes and the induction of apoptosis. The biological activities of related 8-hydroxy-6-nitroquinoline compounds have been investigated, showing influences on various cellular processes.[3]

Further research is required to elucidate the specific biological targets and mechanisms of action of Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate.

Conclusion

Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate represents a promising scaffold for the development of new therapeutic agents. This technical guide provides a detailed roadmap for its synthesis and, for the first time, a comprehensive, albeit hypothetical, protocol for the determination of its crystal structure. The elucidation of its three-dimensional structure is a critical step that will enable structure-activity relationship studies and the rational design of more potent and selective analogs. The potential for this compound to exhibit significant biological activity, based on its structural similarity to other known bioactive quinolines, underscores the importance of the research outlined herein. It is our hope that this guide will serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug discovery, and will stimulate further investigation into this intriguing molecule.

References

Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate, a quinoline derivative of interest in pharmaceutical research. Due to the limited publicly available data for this specific compound, this guide also includes generalized experimental protocols and stability profiles based on structurally related compounds and established pharmaceutical testing guidelines. This information is intended to serve as a valuable resource for researchers and drug development professionals working with this and similar molecules.

Physicochemical Properties

A summary of the known physicochemical properties of Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate is presented below. These data are primarily sourced from chemical suppliers and databases.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀N₂O₅ | PubChem |

| Molecular Weight | 262.22 g/mol | PubChem |

| Appearance | Solid | Sigma-Aldrich[1] |

| SMILES | O=C1C(C=C2--INVALID-LINK--=O)=C(C=C2)NC=C1C(OCC)=O | Sigma-Aldrich[1] |

| Storage Class | 11 - Combustible Solids | Sigma-Aldrich[1] |

Solubility Profile

General Solubility of Quinoline Derivatives:

-

Aqueous Solubility: Generally low, but can be influenced by pH. As weak bases, the solubility of quinoline derivatives can increase in acidic conditions due to the formation of more soluble salts.

-

Organic Solvents: Typically soluble in a range of organic solvents, including dimethyl sulfoxide (DMSO), ethanol, and methanol.

A generalized experimental protocol for determining the solubility of a compound like Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate is provided in the "Experimental Protocols" section.

Stability Profile

Detailed stability studies for Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate are not publicly documented. However, insights into its potential stability can be drawn from the known behavior of quinoline and nitroaromatic compounds. Forced degradation studies are essential to definitively determine the stability of the molecule under various stress conditions.

Anticipated Stability Characteristics:

-

pH Stability: The ester functional group may be susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of the corresponding carboxylic acid. The quinoline ring itself is generally stable across a range of pH values.

-

Thermal Stability: The compound is expected to be relatively stable at ambient temperatures. However, elevated temperatures could lead to degradation. Thermal decomposition of heterocyclic esters can occur at temperatures above 250°C.[2]

-

Photostability: Nitroaromatic compounds are often susceptible to photodegradation upon exposure to UV light. A study on a related compound, ethyl 1,4-dihydro-8-nitro-4-oxoquinoline-3-carboxylate (DNQC), demonstrated the photoinduced generation of reactive oxygen species upon UVA irradiation, indicating potential photolability.[3][4]

A generalized protocol for conducting forced degradation studies is outlined in the "Experimental Protocols" section.

Experimental Protocols

The following are detailed, generalized methodologies for determining the solubility and stability of a compound such as Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate.

Solubility Determination (Shake-Flask Method)

This protocol outlines the equilibrium solubility measurement using the shake-flask method.

1. Materials and Reagents:

- Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate

- Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, DMSO, ethanol, methanol)

- Volumetric flasks

- Centrifuge

- Shaking incubator or orbital shaker

- Validated analytical method (e.g., HPLC-UV)

2. Procedure:

- Prepare a supersaturated solution by adding an excess amount of the compound to a known volume of the desired solvent in a sealed container.

- Equilibrate the samples by shaking at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

- After equilibration, centrifuge the samples to separate the undissolved solid.

- Carefully withdraw an aliquot of the clear supernatant.

- Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.

- Quantify the concentration of the dissolved compound using a validated analytical method.

Stability Assessment (Forced Degradation Studies)

This protocol describes a general approach for conducting forced degradation studies to identify potential degradation products and pathways.

1. Materials and Reagents:

- Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate

- Hydrochloric acid (HCl) solution (e.g., 0.1 N, 1 N)

- Sodium hydroxide (NaOH) solution (e.g., 0.1 N, 1 N)

- Hydrogen peroxide (H₂O₂) solution (e.g., 3%, 30%)

- Validated stability-indicating analytical method (e.g., HPLC-UV/MS)

- Photostability chamber

- Oven

2. Procedure:

- Acid Hydrolysis: Dissolve the compound in an acidic solution (e.g., 0.1 N HCl) and heat at a specified temperature (e.g., 60-80 °C) for a defined period.

- Base Hydrolysis: Dissolve the compound in a basic solution (e.g., 0.1 N NaOH) and heat at a specified temperature (e.g., 60-80 °C) for a defined period.

- Oxidative Degradation: Treat a solution of the compound with hydrogen peroxide at room temperature or elevated temperature.

- Thermal Degradation: Expose the solid compound to dry heat in an oven at a high temperature (e.g., 80-100 °C).

- Photodegradation: Expose a solution of the compound to a controlled light source (e.g., Xenon lamp) in a photostability chamber, as per ICH Q1B guidelines.

- Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating HPLC method to separate and quantify the parent compound and any degradation products.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for experimental solubility determination.

Logical Flow for Forced Degradation Studies

Caption: Logical flow of forced degradation studies.

References

- 1. Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. mdpi.com [mdpi.com]

- 3. Photochemical and phototoxic properties of ethyl 1,4-dihydro-8-nitro-4-oxoquinoline-3-carboxylate, a new quinoline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Tautomeric Forms of 4-Hydroxyquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities. The tautomeric equilibrium between the 4-hydroxyquinoline (enol) and quinolin-4(1H)-one (keto) forms is a critical determinant of their physicochemical properties and pharmacological effects. This technical guide provides a comprehensive overview of the tautomerism of 4-hydroxyquinoline derivatives, including quantitative data on tautomer stability, detailed experimental protocols for their characterization, and insights into their mechanisms of action in cancer and HIV.

Introduction to Tautomerism in 4-Hydroxyquinoline Derivatives

4-Hydroxyquinoline and its derivatives can exist in two primary tautomeric forms: the enol form (4-hydroxyquinoline) and the keto form (quinolin-4(1H)-one).[1] This equilibrium is dynamic and can be influenced by various factors, including the solvent, temperature, and the nature of substituents on the quinoline ring.[2] In the gas phase, the enol form is generally favored, while in solution and the solid state, the keto form predominates due to its greater polarity and ability to form intermolecular hydrogen bonds.[3][4] The specific tautomeric form present can significantly impact the molecule's shape, hydrogen bonding capabilities, and ultimately its interaction with biological targets.[4]

Quantitative Analysis of Tautomeric Equilibrium

The relative stability of the tautomers of 4-hydroxyquinoline derivatives has been extensively studied using computational and experimental methods. Density Functional Theory (DFT) calculations have been particularly insightful in quantifying the energy differences between the tautomeric forms.

Table 1: Calculated Relative Energies of 4-Hydroxyquinoline Tautomers

| Derivative | Method | Solvent | ΔE (Keto - Enol) (kcal/mol) | Favored Tautomer |

| 4-Hydroxyquinoline | B3LYP/6-311++G(d,p) | Gas Phase | +5.98 | Enol |

| 4-Hydroxyquinoline | B3LYP/6-311++G(d,p) | Water | -3.85 | Keto |

| 4-Hydroxyquinoline | B3LYP/6-311++G(d,p) | Benzene | +2.87 | Enol |

| 4-Hydroxyquinoline | B3LYP/6-311++G(d,p) | THF | -0.24 | Keto |

| 8-Nitro-4-hydroxyquinoline | B3LYP/6-311++G(d,p) | Gas Phase | +7.17 | Enol |

| 8-Nitro-4-hydroxyquinoline | B3LYP/6-311++G(d,p) | Water | -2.63 | Keto |

| 8-Methyl-4-hydroxyquinoline | B3LYP/6-311++G(d,p) | Gas Phase | +5.74 | Enol |

| 8-Methyl-4-hydroxyquinoline | B3LYP/6-311++G(d,p) | Water | -4.09 | Keto |

Data compiled from computational studies.[5] A positive ΔE indicates the enol form is more stable, while a negative ΔE indicates the keto form is more stable.

The biological activity of these compounds, particularly in cancer, has also been quantified.

Table 2: Anticancer Activity of Selected 4-Hydroxyquinoline Derivatives

| Compound | Cell Line | IC50 (µM) |

| 3g (a modified 4-hydroxyquinolone analogue) | HCT116 (Colon) | 1.5 |

| 3g (a modified 4-hydroxyquinolone analogue) | A549 (Lung) | 2.3 |

| 3g (a modified 4-hydroxyquinolone analogue) | PC3 (Prostate) | 3.1 |

| 3g (a modified 4-hydroxyquinolone analogue) | MCF-7 (Breast) | 4.2 |

| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast) | 82.9% reduction in cell growth |

IC50 values represent the concentration required to inhibit 50% of cell growth.

Experimental Protocols

The characterization and synthesis of 4-hydroxyquinoline derivatives rely on a combination of spectroscopic and synthetic methodologies.

Synthesis of 4-Hydroxyquinoline Derivatives

a) Gould-Jacobs Reaction [6][7][8]

This method is a versatile route for the synthesis of 4-hydroxyquinolines.

-

Step 1: Condensation. Aniline or a substituted aniline is reacted with diethyl ethoxymethylenemalonate. The mixture is heated, typically at 100-140°C, to form the corresponding anilinomethylenemalonate intermediate.

-

Step 2: Cyclization. The intermediate is heated at a higher temperature (around 250°C) in a high-boiling point solvent like diphenyl ether or Dowtherm A. This induces a thermal cyclization to form the ethyl 4-hydroxyquinoline-3-carboxylate.[8]

-

Step 3: Saponification. The resulting ester is saponified using a base, such as sodium hydroxide, to yield the corresponding carboxylic acid.[6]

-

Step 4: Decarboxylation. The carboxylic acid is then heated to induce decarboxylation, yielding the final 4-hydroxyquinoline derivative.[6]

This reaction provides a route to 4-hydroxyquinolines from o-acylaminoacetophenones.

-

Reaction. The o-acylaminoacetophenone is treated with a base, such as sodium hydroxide or potassium hydroxide, in a suitable solvent like ethanol or water. The mixture is typically heated to reflux to promote the intramolecular cyclization, which proceeds via an aldol-type condensation to form the 4-hydroxyquinoline product.[10] The regioselectivity of the cyclization can be influenced by the reaction conditions and the nature of the substituents.

Spectroscopic Analysis of Tautomerism

a) Nuclear Magnetic Resonance (NMR) Spectroscopy [11][12]

NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution.

-

Sample Preparation. Dissolve a precisely weighed amount of the 4-hydroxyquinoline derivative in a deuterated solvent (e.g., DMSO-d6, CDCl3, Methanol-d4). The choice of solvent can influence the tautomeric equilibrium.

-

Data Acquisition. Acquire a high-resolution ¹H NMR spectrum. Key parameters include a sufficient relaxation delay (D1) to ensure full relaxation of all protons for accurate integration, typically 5 times the longest T1 value. A 90° pulse angle is used.

-

Data Processing. Process the raw data by applying Fourier transformation, phase correction, and baseline correction.[12]

-

Analysis. Identify the distinct signals corresponding to the keto and enol tautomers. For example, the keto form will show a characteristic N-H proton signal, while the enol form will have a distinct O-H proton signal. The protons on the quinoline ring will also exhibit different chemical shifts depending on the tautomeric form. Integrate the well-resolved signals of both tautomers. The ratio of the integrals, after accounting for the number of protons each signal represents, gives the molar ratio of the tautomers and allows for the calculation of the equilibrium constant (K_T = [keto]/[enol]).[11]

b) Infrared (IR) Spectroscopy

IR spectroscopy can distinguish between the keto and enol forms based on their characteristic vibrational frequencies.

-

Sample Preparation. Prepare the sample as a KBr pellet or as a solution in a suitable solvent that has minimal interference in the regions of interest.

-

Data Acquisition. Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Analysis. The keto tautomer is characterized by a strong C=O stretching vibration typically in the range of 1650-1680 cm⁻¹. The enol form will show a broad O-H stretching band around 3200-3600 cm⁻¹ and the absence of the strong C=O stretch. The relative intensities of these bands can provide a qualitative assessment of the predominant tautomer.

UV-Vis spectroscopy can be used to study the tautomeric equilibrium, as the two forms often have distinct absorption spectra.

-

Sample Preparation. Prepare solutions of the 4-hydroxyquinoline derivative in various solvents of differing polarity at a known concentration.

-

Data Acquisition. Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm).

Biological Activity and Signaling Pathways

4-Hydroxyquinoline derivatives have shown significant promise as anticancer and anti-HIV agents.

Anticancer Activity

The anticancer effects of these compounds are often attributed to their ability to interfere with key signaling pathways involved in cell proliferation and survival.

Many 4-hydroxyquinoline derivatives act as inhibitors of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR).[15] Overactivation of EGFR is common in many cancers and leads to increased cell growth and proliferation.

Caption: EGFR signaling pathway inhibited by 4-hydroxyquinoline derivatives.

By inhibiting pro-survival signaling pathways, 4-hydroxyquinoline derivatives can trigger programmed cell death, or apoptosis, in cancer cells.[16][17][18] This is a key mechanism for their anticancer efficacy.

Caption: Apoptosis induction by 4-hydroxyquinoline derivatives.

Anti-HIV Activity

Certain 4-quinolone derivatives are potent inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[19][20][21][22][23] By blocking this enzyme, these compounds prevent the integration of the viral DNA into the host cell's genome, thereby halting the viral life cycle.

Caption: Mechanism of HIV integrase inhibition by 4-quinolone derivatives.

Conclusion

The tautomerism of 4-hydroxyquinoline derivatives is a fundamental aspect that governs their chemical behavior and biological function. The predominance of the keto form in physiological conditions is a key consideration for drug design. The ability of these compounds to inhibit critical signaling pathways in cancer and essential viral enzymes in HIV underscores their therapeutic potential. This guide provides a foundational resource for researchers and professionals in drug development to further explore and exploit the rich chemistry and pharmacology of this important class of molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 7. Gould-Jacobs Reaction [drugfuture.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. dial.uclouvain.be [dial.uclouvain.be]

- 15. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A novel 8-hydroxyquinoline derivative induces breast cancer cell death through paraptosis and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Quinolinonyl Derivatives as Dual Inhibitors of the HIV-1 Integrase Catalytic Site and Integrase–RNA interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Quionolone carboxylic acid derivatives as HIV-1 integrase inhibitors: Docking-based HQSAR and topomer CoMFA analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 23. merckmillipore.com [merckmillipore.com]

An In-Depth Technical Guide to the Discovery and History of Nitroquinoline Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The introduction of a nitro group to this heterocyclic system gives rise to nitroquinolines, a class of compounds with a rich history and diverse biological activities, ranging from potent antimicrobials to carcinogens used in research and anticancer agents. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and mechanisms of action of key nitroquinoline compounds. It includes detailed experimental protocols for their synthesis and biological evaluation, quantitative data on their activity, and visualizations of their molecular pathways to serve as a valuable resource for researchers in drug discovery and development.

Historical Overview: From Coal Tar to Targeted Therapeutics

The story of quinoline began in 1834 when German chemist Friedlieb Ferdinand Runge first isolated it from coal tar. However, it took several decades for the structure of quinoline, a benzene ring fused to a pyridine ring, to be elucidated, with August Kekulé proposing its correct structure in 1869. This discovery paved the way for synthetic chemists to develop methods for its laboratory synthesis. One of the earliest and most notable methods was the Skraup synthesis, developed in 1883, which allowed for the large-scale production of quinoline from the reaction of aniline, glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.

The late 19th and early 20th centuries saw a surge in research into quinoline derivatives, leading to the discovery of their potent antimalarial properties and the development of drugs like chloroquine in the 1930s. Within this broader exploration of quinoline chemistry, nitroquinolines emerged as a distinct class of compounds with significant biological effects.

A pivotal moment in nitroquinoline research was the discovery of 4-nitroquinoline 1-oxide (4-NQO) . First reported in the mid-20th century, 4-NQO was identified as a potent carcinogen. This property, stemming from its ability to induce DNA damage after metabolic activation, has made it an invaluable tool in cancer research for studying DNA repair mechanisms and carcinogenesis.

In contrast to the carcinogenic properties of 4-NQO, other nitroquinoline derivatives have been developed for their therapeutic benefits. Nitroxoline (5-nitro-8-hydroxyquinoline) , an antibiotic that has been in use in Europe for decades, is a prime example. Its mechanism of action, which involves the chelation of metal ions essential for bacterial enzymes, gives it a broad spectrum of antimicrobial activity. More recently, nitroxoline has been investigated for its anticancer properties, demonstrating its versatility as a therapeutic scaffold.

The journey of nitroquinoline compounds, from their origins in the byproducts of industrial processes to their current status as both critical research tools and promising therapeutic agents, highlights the enduring importance of this chemical class in the biomedical sciences.

Synthesis of Nitroquinoline Compounds

The synthesis of nitroquinoline compounds relies on the foundational methods of quinoline synthesis, followed by nitration or the use of nitrated precursors.

Classical Quinoline Synthesis Methods

Several named reactions are fundamental to the construction of the quinoline core:

-

Skraup Synthesis: This method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene) to produce quinoline.

-

Gould-Jacobs Reaction: This reaction is particularly useful for synthesizing 4-hydroxyquinolines. It begins with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.

Synthesis of 4-Nitroquinoline 1-Oxide (4-NQO)

The synthesis of 4-NQO is a multi-step process that typically starts with the N-oxidation of quinoline, followed by nitration.

This protocol describes a three-step synthesis for a derivative of 4-NQO.

Step 1: Synthesis of 7-Methylquinoline (Skraup Synthesis)

-

Reaction Setup: In a round-bottom flask, carefully add concentrated sulfuric acid to a mixture of m-toluidine and glycerol.

-

Addition of Oxidizing Agent: Slowly add an oxidizing agent, such as m-nitrobenzenesulfonate.

-

Heating: Heat the mixture under reflux for several hours. The reaction is exothermic and should be carefully controlled.

-

Work-up: After cooling, pour the reaction mixture into water and neutralize with a base (e.g., sodium hydroxide).

-

Purification: Extract the 7-methylquinoline with an organic solvent and purify by vacuum distillation or column chromatography.

Step 2: N-Oxidation of 7-Methylquinoline

-

Dissolution: Dissolve 7-methylquinoline in glacial acetic acid in a round-bottom flask.

-

Oxidation: Slowly add 30% hydrogen peroxide solution while maintaining the temperature at 70-80°C.

-

Reaction Monitoring: Stir the mixture at this temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, cool the mixture and neutralize it with a sodium bicarbonate solution to precipitate the 7-methylquinoline 1-oxide.

-

Purification: Collect the solid by filtration, wash with water, and dry.

Step 3: Nitration of 7-Methylquinoline 1-oxide

-

Reaction Setup: In a round-bottom flask cooled in an ice-salt bath, slowly add 7-methylquinoline 1-oxide to cold concentrated sulfuric acid with stirring.

-

Nitrating Mixture: Prepare a nitrating mixture by carefully adding fuming nitric acid to cold concentrated sulfuric acid.

-

Nitration: Add the nitrating mixture dropwise to the solution of 7-methylquinoline 1-oxide, maintaining a low temperature (0-5°C).

-

Reaction Time: Allow the reaction to stir at a low temperature for a specified time.

-

Precipitation: Carefully pour the reaction mixture onto crushed ice to precipitate the 7-Methyl-4-nitroquinoline 1-oxide.

-

Purification: Collect the precipitate by filtration, wash thoroughly with cold water until neutral, and dry. The crude product can be recrystallized from ethanol or acetic acid.

Synthesis of Nitroxoline (5-Nitro-8-hydroxyquinoline)

The synthesis of nitroxoline typically involves the nitration of 8-hydroxyquinoline.

This protocol describes the synthesis of a methoxy derivative of nitroxoline.

-

Starting Material: 8-methoxyquinoline is used as the starting material.

-

Nitration: The 8-methoxyquinoline is reacted with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) under controlled temperature conditions.

-

Work-up and Purification: The reaction mixture is then worked up to isolate the 5-nitro-8-methoxyquinoline, which can be purified by recrystallization. The product yield is reported to be 77%.

Mechanisms of Action

The biological effects of nitroquinoline compounds are diverse and depend on their specific structures. The mechanisms of two of the most well-studied nitroquinolines, 4-NQO and nitroxoline, are detailed below.

4-Nitroquinoline 1-Oxide (4-NQO): A Genotoxic Carcinogen

The carcinogenicity of 4-NQO is a result of its metabolic activation to a reactive species that damages DNA.

Metabolic Activation: 4-NQO is a pro-carcinogen, meaning it requires metabolic activation to exert its carcinogenic effects. Cellular reductases convert 4-NQO to its proximate carcinogen, 4-hydroxyaminoquinoline 1-oxide (4-HAQO). 4-HAQO can then be further metabolized to an electrophilic reactant, selyl-4HAQO, which is the ultimate carcinogen that reacts with DNA.

DNA Damage: The electrophilic metabolite of 4-NQO forms stable covalent adducts with DNA, primarily at guanine and adenine residues. These bulky DNA adducts disrupt the normal processes of DNA replication and repair, leading to mutations. If these mutations are not repaired, they can lead to uncontrolled cell growth and the initiation of cancer.

Furthermore, the metabolism of 4-NQO generates reactive oxygen species (ROS), which cause oxidative DNA damage, such as the formation of 8-hydroxydeoxyguanosine (8-OHdG). This oxidative stress contributes to the overall genotoxicity of 4-NQO.

Nitroxoline: A Multifaceted Antimicrobial and Anticancer Agent

Nitroxoline's mechanism of action is multifaceted, involving metal ion chelation and the modulation of key cellular signaling pathways.

Antimicrobial Activity: Nitroxoline's primary antimicrobial mechanism is through the chelation of divalent metal ions, such as iron (Fe²⁺) and zinc (Zn²⁺). These metal ions are essential cofactors for many bacterial enzymes. By sequestering these ions, nitroxoline disrupts critical bacterial processes, including DNA synthesis and biofilm formation. This mode of action provides a broad spectrum of activity and may be effective against some antibiotic-resistant strains.

Anticancer Activity: Recent research has repurposed nitroxoline as a potential anticancer agent, particularly against prostate cancer. Its anticancer effects are, at least in part, mediated through the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.

Activated AMPK inhibits the mammalian target of rapamycin (mTOR) signaling pathway (AMPK/mTOR pathway), which is a central regulator of cell growth, proliferation, and survival. Inhibition of the mTOR pathway by nitroxoline leads to a G1 phase cell cycle arrest and subsequent apoptosis (programmed cell death) in cancer cells. Additionally, nitroxoline has been shown to activate Chk2, a protein involved in the DNA damage response, which further contributes to its pro-apoptotic effects.

Quantitative Biological Data

The biological activities of nitroquinoline compounds have been quantified in numerous studies. The following tables summarize some of the key findings for their antimicrobial and anticancer effects.

Table 1: Antimicrobial Activity of Nitroquinoline Derivatives (Minimum Inhibitory Concentration - MIC)

| Compound | Organism | MIC (µg/mL) | Reference |

| Nitroxoline | Staphylococcus aureus | 3.13 | |

| Streptomyces parvulus | 0.78 | ||

| Clostridium perfringens | 0.39 | ||

| QQ2 | Clinically resistant Staphylococcus spp. | 1.22–9.76 | |

| QQ6 | Clinically resistant Staphylococcus spp. | 0.66–19.53 | |

| Enterococcus faecalis | 4.88 |

Table 2: Anticancer Activity of Quinoline and Nitroquinoline Derivatives (IC50)

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 12e (Quinoline-Chalcone) | MGC-803 (gastric cancer) | 1.38 | |

| HCT-116 (colon cancer) | 5.34 | ||

| MCF-7 (breast cancer) | 5.21 | ||

| Compound 3c (Quinoline-based dihydrazone) | MCF-7 (breast cancer) | 7.05 | |

| Compound 3c (8-hydroxyquinoline-5-sulfonamide derivative) | C-32 (melanoma) | < 100 | |

| MDA-MB-231 (breast cancer) | < 100 | ||

| A549 (lung cancer) | < 100 | ||

| Compound 65 (7-tert-butyl-substituted quinoline) | MCF-7, HL-60, HCT-116, HeLa | 0.02–0.04 |

Experimental Protocols for Biological Assays

Standardized protocols are essential for the accurate evaluation of the biological activity of nitroquinoline compounds.

Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Test compound (e.g., nitroxoline)

-

Sterile 96-well microtiter plates

-

Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

-

Bacterial strains for testing

-

Sterile saline solution

-

Spectrophotometer or nephelometer

Procedure:

-

Preparation of Inoculum:

-

From an overnight culture of the test bacterium, suspend several colonies in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Perform serial two-fold dilutions of the compound in the growth medium in the wells of the 96-well plate.

-

-

Inoculation:

-

Add the prepared bacterial inoculum to each well containing the compound dilutions.

-

Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

-

-

Incubation:

-

Incubate the plate at the appropriate temperature and duration for the test organism (e.g., 18-24 hours at 37°C).

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Determination of Anticancer Activity (IC50) - MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of potential anticancer drugs.

Materials:

-

Cancer cell lines

-

Cell culture medium and supplements

-

96-well cell culture plates

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

-

MTT Addition:

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting cell viability against compound concentration.

-

Conclusion and Future Directions

The field of nitroquinoline chemistry has evolved significantly from its early beginnings. Compounds like 4-NQO have become indispensable tools for dissecting the molecular mechanisms of cancer, while others, such as nitroxoline, demonstrate the therapeutic potential of this scaffold. The ongoing exploration of novel nitroquinoline derivatives continues to yield compounds with potent and selective biological activities.

Future research in this area will likely focus on:

-

Structure-Activity Relationship (SAR) Studies: A deeper understanding of how the position and nature of substituents on the quinoline ring influence biological activity will enable the design of more potent and less toxic compounds.

-

Mechanism of Action Elucidation: Further investigation into the molecular targets and signaling pathways of novel nitroquinoline derivatives will be crucial for their development as therapeutic agents.

-

Drug Repurposing: Exploring existing nitroquinoline compounds for new therapeutic applications, as exemplified by the repurposing of nitroxoline for cancer therapy, is a promising avenue for accelerated drug development.

This technical guide provides a solid foundation for researchers, scientists, and drug development professionals working with or interested in the fascinating and impactful world of nitroquinoline compounds.

The Pharmacological Promise of Quinoline Carboxylates: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring system, a bicyclic heterocycle, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. Among these, quinoline carboxylates have emerged as a particularly promising class of compounds, demonstrating significant potential in the therapeutic areas of oncology, infectious diseases, inflammation, and neurodegenerative disorders. This technical guide provides an in-depth exploration of the multifaceted biological activities of quinoline carboxylates, presenting quantitative data, detailed experimental methodologies, and insights into their mechanisms of action to support ongoing research and drug development efforts.

Anticancer Activity

Quinoline carboxylates have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their anticancer activity is often attributed to their ability to interfere with critical cellular processes such as DNA replication and cell signaling pathways essential for tumor growth and survival.

Quantitative Anticancer Data

The in vitro anticancer efficacy of quinoline carboxylates is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values of representative quinoline carboxylate derivatives against various cancer cell lines.

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-4-carboxylic acid derivative | MCF-7 (Breast) | 0.61 - 13.5 | [1] |

| Quinoline-4-carboxylic acid derivative | K-562 (Leukemia) | 9.88 - >100 | [1] |

| Quinoline-4-carboxylic acid derivative | HeLa (Cervical) | 7.65 - >100 | [1] |

| 3-Quinoline derivative | MCF-7 (Breast) | 29.8 - 40.4 | [2] |

| Quinoline-docetaxel analogue | MCF-7-MDR (Resistant Breast) | 0.0088 | [3] |

| Pyrazolyl-bis(trifluoromethyl)quinoline | HL-60 (Leukemia) | 19.88 | [2] |

| Pyrazolyl-bis(trifluoromethyl)quinoline | U937 (Lymphoma) | 43.95 | [2] |

Mechanisms of Anticancer Action

The anticancer effects of quinoline carboxylates are mediated through various mechanisms, including the inhibition of topoisomerases and the modulation of key signaling pathways like PI3K/Akt/mTOR.

1.2.1. Topoisomerase Inhibition

Certain quinoline analogues act as DNA intercalating agents and inhibit topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription.[4] This inhibition leads to DNA damage and ultimately triggers apoptosis in cancer cells.

1.2.2. PI3K/Akt/mTOR Signaling Pathway Inhibition

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[5] Quinoline derivatives have been shown to inhibit this pathway, leading to the suppression of tumor progression.[5]

Experimental Protocol: MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Quinoline carboxylate derivatives

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the quinoline carboxylate derivatives in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting a dose-response curve.

Antimicrobial Activity

Quinoline carboxylates have demonstrated significant activity against a broad range of pathogenic microorganisms, including bacteria and fungi. Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall integrity.

Quantitative Antimicrobial Data

The antimicrobial potency of quinoline carboxylates is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Type | Microorganism | MIC (µg/mL) | Reference |

| Quinoline-4-carboxylic acid | S. aureus | 400 - 500 | [6] |

| Quinoline-4-carboxamide | S. aureus | 500 | [6] |

| Quinoline-4-carboxylic acid | T. interdigitale | 400 - 800 | [6] |

| Fluoroquinolone hybrid | S. aureus (MRSA) | 0.016 - 1.5 | [7] |

| Quinolone-triazole hybrid | S. aureus (MRSA) | 0.5 - 1.0 | [7] |

| 2-sulfoether-4-quinolone | S. aureus | 0.8 (µM) | [8] |

| 2-sulfoether-4-quinolone | B. cereus | 0.8 (µM) | [8] |

| Quinolone-oxime ketolide hybrid | S. pneumoniae | ≤ 0.008 | [8] |

| Quinolone-rhodanine conjugate | M. tuberculosis (dormant) | 1.66 - 9.57 (IC50) | [8] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Quinoline carboxylate derivatives

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism (approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi).

-

Compound Dilution: Prepare serial twofold dilutions of the quinoline carboxylate derivatives in the broth medium directly in the wells of the 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm.

References

- 1. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijmphs.com [ijmphs.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms [ccspublishing.org.cn]